N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 144137-77-9
VCID: VC21311561
InChI: InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C23H17NO4
Molecular Weight: 371.4 g/mol

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide

CAS No.: 144137-77-9

Cat. No.: VC21311561

Molecular Formula: C23H17NO4

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide - 144137-77-9

Specification

CAS No. 144137-77-9
Molecular Formula C23H17NO4
Molecular Weight 371.4 g/mol
IUPAC Name N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide
Standard InChI InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27)
Standard InChI Key FMHAKBHQIPGHJJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Characteristics

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide belongs to the class of anthracene derivatives, specifically anthraquinones with amide functionalization. The compound features a 9,10-dioxo-9,10-dihydroanthracene core (anthraquinone) with a 4-ethoxybenzamide substituent at the 1-position.

Basic Chemical Properties

The fundamental chemical identification and properties of this compound are summarized in the following table:

PropertyInformation
Chemical NameN-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Alternative NameN-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide
CAS Registry Number144137-77-9
Molecular FormulaC23H17NO4
Molecular Weight371.4 g/mol
Chemical FamilyAnthracene derivatives; Anthraquinones

The compound is characterized by its unique molecular structure containing the planar anthraquinone system with the ethoxybenzamide group attached via an amide linkage. This structural arrangement contributes to the compound's chemical behaviors and potential applications.

Structural Analysis

The molecular architecture of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be broken down into three primary components:

  • The 9,10-anthraquinone core, providing a planar, aromatic system with two carbonyl groups

  • The 4-ethoxybenzamide substituent, featuring an aromatic ring with an ethoxy group

  • An amide bond that links these two major structural elements

This particular structural arrangement creates a molecule with specific electronic distribution and potential hydrogen bonding sites that may influence its interactions with biological systems and other molecules.

Purification MethodPurpose
Column ChromatographySeparation of the target compound from reaction by-products
RecrystallizationObtaining high-purity crystalline material
PrecipitationInitial separation from reaction mixture

Characterization typically involves multiple analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and potentially X-ray crystallography for definitive structural confirmation.

Physical and Chemical Properties

PropertyExpected Characteristics
Physical StateLikely a crystalline solid at room temperature
ColorPossibly colored (yellow to red) due to the anthraquinone chromophore
SolubilityLimited water solubility; likely soluble in organic solvents
Melting PointNot specifically reported in available literature
StabilityExpected to be stable under normal storage conditions

Chemical Reactivity

The chemical reactivity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is influenced by several key functional groups:

  • The anthraquinone core can participate in redox reactions typical of quinone structures

  • The amide linkage provides sites for potential hydrolysis under specific conditions

  • The ethoxy group offers potential for cleavage reactions under appropriate conditions

These reactive centers may contribute to both the compound's stability under normal conditions and its potential for chemical transformations in synthetic applications.

Safety AspectRecommendation
Personal ProtectionUse appropriate gloves, laboratory coat, and eye protection
VentilationHandle in well-ventilated areas or fume hoods
StorageStore in tightly closed containers in a cool, dry place
DisposalFollow local regulations for hazardous waste disposal
Spill ManagementUse appropriate absorbent materials and avoid environmental release

Handling and disposal should follow appropriate safety protocols to minimize environmental impact.

Comparative Analysis with Related Compounds

Understanding N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in the context of similar compounds provides valuable insights into its potential properties and applications.

Structural Analogs

Several compounds share structural similarities with N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bisbenzamideC28H18N2O4446.5 g/molContains two benzamide groups at 1,4-positions vs. single ethoxybenzamide group
N-(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)acetamideC16H12N2O3280.28 g/molContains amino and acetamide groups vs. ethoxybenzamide; smaller molecular weight
N,N'-(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bisacetamideNot specifiedNot specifiedFeatures acetamide groups instead of ethoxybenzamide

Structure-Property Relationships

The structural variations among these compounds likely influence their physical, chemical, and biological properties:

  • The presence of additional amino groups may enhance water solubility

  • Different amide substituents (acetamide vs. benzamide vs. ethoxybenzamide) may affect biological target binding

  • Mono- versus di-substitution patterns alter electronic distribution across the anthraquinone system

  • The ethoxy group in N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide may contribute to increased lipophilicity compared to non-ethoxylated analogs

These structure-property relationships provide a framework for understanding how structural modifications might alter the behavior and applications of these compounds.

Research Gaps and Future Directions

Despite the potential significance of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in various scientific applications, several research gaps remain:

  • Optimized synthesis methods specific to this compound need further development

  • Comprehensive experimental determination of physical and chemical properties

  • Systematic evaluation of biological activities and potential therapeutic applications

  • Investigation of structure-activity relationships to guide potential modifications

  • Environmental fate studies to better understand ecological impacts

Addressing these research gaps represents an opportunity for advancing scientific understanding of this compound and realizing its potential applications in various fields.

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